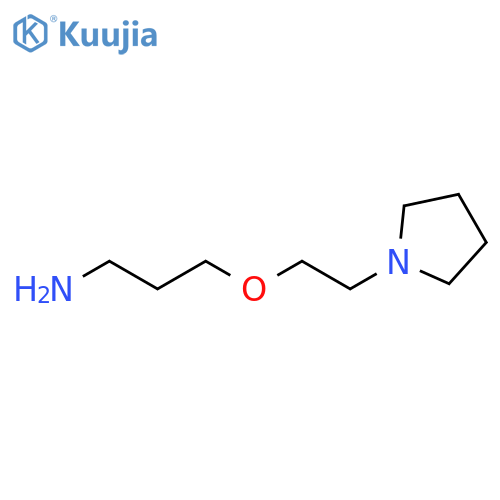Cas no 1247909-03-0 (3-2-(pyrrolidin-1-yl)ethoxypropan-1-amine)

1247909-03-0 structure
商品名:3-2-(pyrrolidin-1-yl)ethoxypropan-1-amine
3-2-(pyrrolidin-1-yl)ethoxypropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-2-(pyrrolidin-1-yl)ethoxypropan-1-amine
- 1-Propanamine, 3-[2-(1-pyrrolidinyl)ethoxy]-
- 3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine
-
- インチ: 1S/C9H20N2O/c10-4-3-8-12-9-7-11-5-1-2-6-11/h1-10H2
- InChIKey: PRNDCFAMLUFNKT-UHFFFAOYSA-N
- ほほえんだ: C(N)CCOCCN1CCCC1
じっけんとくせい
- 密度みつど: 0.973±0.06 g/cm3(Predicted)
- ふってん: 262.0±15.0 °C(Predicted)
- 酸性度係数(pKa): 9.77±0.20(Predicted)
3-2-(pyrrolidin-1-yl)ethoxypropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1840620-1.0g |
3-[2-(pyrrolidin-1-yl)ethoxy]propan-1-amine |
1247909-03-0 | 1g |
$1057.0 | 2023-06-03 | ||
| Enamine | EN300-1840620-5g |
3-[2-(pyrrolidin-1-yl)ethoxy]propan-1-amine |
1247909-03-0 | 5g |
$1614.0 | 2023-09-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357431-1g |
3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine |
1247909-03-0 | 98% | 1g |
¥26630.00 | 2024-08-09 | |
| Enamine | EN300-1840620-0.1g |
3-[2-(pyrrolidin-1-yl)ethoxy]propan-1-amine |
1247909-03-0 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1840620-0.05g |
3-[2-(pyrrolidin-1-yl)ethoxy]propan-1-amine |
1247909-03-0 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1840620-0.25g |
3-[2-(pyrrolidin-1-yl)ethoxy]propan-1-amine |
1247909-03-0 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1840620-2.5g |
3-[2-(pyrrolidin-1-yl)ethoxy]propan-1-amine |
1247909-03-0 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1840620-10.0g |
3-[2-(pyrrolidin-1-yl)ethoxy]propan-1-amine |
1247909-03-0 | 10g |
$4545.0 | 2023-06-03 | ||
| Enamine | EN300-1840620-1g |
3-[2-(pyrrolidin-1-yl)ethoxy]propan-1-amine |
1247909-03-0 | 1g |
$557.0 | 2023-09-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357431-50mg |
3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine |
1247909-03-0 | 98% | 50mg |
¥22377.00 | 2024-08-09 |
3-2-(pyrrolidin-1-yl)ethoxypropan-1-amine 関連文献
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
1247909-03-0 (3-2-(pyrrolidin-1-yl)ethoxypropan-1-amine) 関連製品
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量